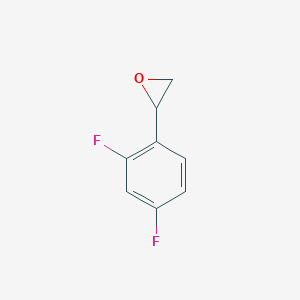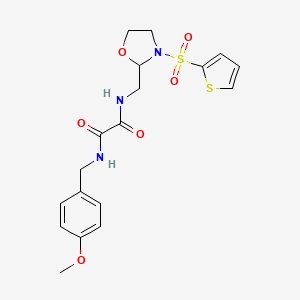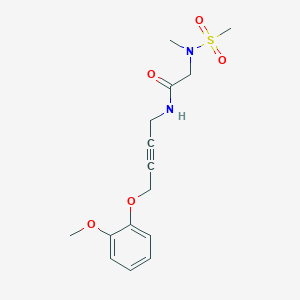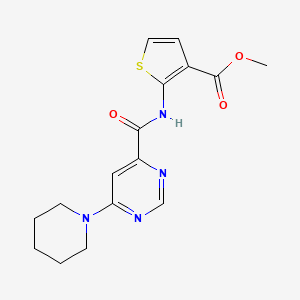
2-(2,4-Difluorophenyl)oxirane
描述
2-(2,4-Difluorophenyl)oxirane is an organic compound with the molecular formula C8H6F2O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)oxirane can be achieved through several methods. One common approach involves the reaction of 2,4-difluoroacetophenone with a suitable epoxidizing agent. For instance, 2,4-difluoroacetophenone can be treated with trimethylsulfoxonium iodide in the presence of sodium hydroxide and toluene to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the oxirane ring.
化学反应分析
Types of Reactions
2-(2,4-Difluorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diols, while nucleophilic substitution can produce various substituted phenyl derivatives.
科学研究应用
2-(2,4-Difluorophenyl)oxirane has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antifungal agents and other pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in studies investigating the biological activity of epoxide-containing compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of 2-(2,4-Difluorophenyl)oxirane involves its ability to react with nucleophiles due to the strained epoxide ring. This reactivity allows it to form covalent bonds with various molecular targets, leading to the formation of new chemical entities. In medicinal chemistry, this property is exploited to design drugs that can interact with specific biological targets, such as enzymes and receptors.
相似化合物的比较
Similar Compounds
2-(3,4-Difluorophenyl)oxirane: Similar in structure but with different fluorine substitution patterns.
2-(2,4-Dichlorophenyl)oxirane: Contains chlorine atoms instead of fluorine, leading to different chemical properties.
2-(2,4-Dimethylphenyl)oxirane: Contains methyl groups instead of fluorine, affecting its reactivity and applications.
Uniqueness
2-(2,4-Difluorophenyl)oxirane is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
2-(2,4-difluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEIKHXTPLYZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]phenyl}acetamide](/img/structure/B2745892.png)

![Methyl 2-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate](/img/structure/B2745894.png)

![N-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2745898.png)
![N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2745900.png)
![N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2745901.png)
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-5-yl}methyl)prop-2-enamide](/img/structure/B2745904.png)

![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2745910.png)
![1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B2745911.png)

